3-Chloro-1-(3,4-dichlorophenyl)isoquinoline

Regioselective cross-coupling Suzuki coupling Isoquinoline functionalization

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is a trichlorinated 1,3-disubstituted isoquinoline with the molecular formula C15H8Cl3N (MW 308.59 g/mol, exact mass 306.972). The compound belongs to the class of 1-aryl-3-chloroisoquinolines, which are accessible via regioselective Pd-catalyzed Suzuki coupling of 1,3-dichloroisoquinoline with arylboronic acids.

Molecular Formula C15H8Cl3N
Molecular Weight 308.6 g/mol
CAS No. 89721-11-9
Cat. No. B12906093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(3,4-dichlorophenyl)isoquinoline
CAS89721-11-9
Molecular FormulaC15H8Cl3N
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2C3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C15H8Cl3N/c16-12-6-5-10(7-13(12)17)15-11-4-2-1-3-9(11)8-14(18)19-15/h1-8H
InChIKeyHIYOZIGTXBZWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline (CAS 89721-11-9): Core Structural and Procurement Identifiers


3-Chloro-1-(3,4-dichlorophenyl)isoquinoline is a trichlorinated 1,3-disubstituted isoquinoline with the molecular formula C15H8Cl3N (MW 308.59 g/mol, exact mass 306.972) . The compound belongs to the class of 1-aryl-3-chloroisoquinolines, which are accessible via regioselective Pd-catalyzed Suzuki coupling of 1,3-dichloroisoquinoline with arylboronic acids . Its computed LogP is 5.86 and topological polar surface area (TPSA) is 12.89 Ų , indicating high lipophilicity and low polar surface area relative to many drug-like isoquinoline scaffolds.

Why Generic 1-Arylisoquinolines Cannot Substitute for 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline


Closely related 1-arylisoquinolines differ in chlorine count, substitution pattern, and lipophilicity, which together dictate their reactivity in cross-coupling reactions, physicochemical behavior, and potential biological target engagement. The 3-chloro substituent provides a chemically distinct handle for further functionalization via nickel-catalyzed cross-coupling, while the 3,4-dichlorophenyl group imparts a specific electronic profile and elevated logP . Structures lacking either the 3-chloro or the 3,4-dichlorophenyl groups are not interchangeable building blocks; for example, 3-chloro-1-phenylisoquinoline (CAS 89721-07-3, C15H10ClN, MW 239.70) differs by two chlorine atoms, resulting in markedly lower molecular weight, altered halogen content, and a distinct reactivity profile.

Quantitative Differentiation Evidence for 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline


Regioselective Synthesis: Exclusive 1-Aryl-3-Chloro Substitution Pattern vs. Isomeric Byproducts

Under Pd(PPh3)4 catalysis, the Suzuki coupling of arylboronic acids with 1,3-dichloroisoquinoline proceeds with complete regioselectivity for the 1-position, yielding 1-aryl-3-chloroisoquinolines exclusively. The isomeric 3-aryl-1-chloroisoquinoline product is not observed (0% yield) . This regiochemistry was confirmed by the crystal structure of 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline . In contrast, non-selective or alternative synthetic routes may produce mixtures requiring difficult separation.

Regioselective cross-coupling Suzuki coupling Isoquinoline functionalization Synthetic methodology

Halogen Content Differential: Chlorine Mass Fraction vs. Closest Phenyl Analog

3-Chloro-1-(3,4-dichlorophenyl)isoquinoline contains three chlorine atoms (Cl mass fraction = 34.45%), compared to one chlorine atom in 3-chloro-1-phenylisoquinoline (Cl mass fraction = 14.79%) . This quantitative difference in halogen content translates to a substantial increase in molecular weight (308.59 vs. 239.70 g/mol) and computed lipophilicity (LogP 5.86 vs. an estimated ~4.3 for the monochloro analog, based on aromatic Cl increment of ~0.7 per chlorine) .

Halogen bonding Lipophilicity Physicochemical properties Medicinal chemistry

Chemoselective Functionalization: 3-Chloro Handle Retained After Suzuki Coupling

The 3-chloro group in 1-aryl-3-chloroisoquinolines is preserved after the initial regioselective Suzuki coupling at the 1-position . This retained C3-Cl bond is amenable to subsequent nickel-catalyzed cross-coupling with Grignard reagents or direct nucleophilic displacement with LiSCH2Ph , enabling iterative diversification. In contrast, the 1-chloro group in isomeric 3-aryl-1-chloroisoquinolines would require different (and potentially less efficient) reaction conditions.

Building block utility Cross-coupling Library synthesis Late-stage functionalization

High-Value Application Scenarios for 3-Chloro-1-(3,4-dichlorophenyl)isoquinoline


Regioselective Building Block for Isoquinoline Library Synthesis

Medicinal chemistry groups synthesizing 1,3-disubstituted isoquinoline libraries can procure this compound as a single, regiopure intermediate for iterative Suzuki-then-Ni-catalyzed diversification, as demonstrated by Ford et al. (1997) . The exclusive 1-aryl-3-chloro substitution ensures no isomeric contamination in downstream products.

High-Lipophilicity Scaffold for CNS-Targeted Lead Optimization

With a computed LogP of 5.86 and TPSA of 12.89 Ų , this compound occupies physicochemical space conducive to blood-brain barrier penetration. Compared to the less lipophilic 3-chloro-1-phenylisoquinoline (estimated LogP ~4.3), this compound may be prioritized when CNS exposure is a project requirement.

Halogen-Enriched Probe for Halogen-Bonding Interaction Studies

The high chlorine content (34.45% by mass) relative to mono-chlorinated analogs (14.79% in 3-chloro-1-phenylisoquinoline) makes this compound a candidate for studying halogen-bonding interactions in protein-ligand complexes, where multiple chlorine atoms can engage in orthogonal multipolar interactions.

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